
2-Cyclooctyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclooctyloxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This compound is particularly interesting due to its strained ring structure, which makes it highly reactive and useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyclooctyloxirane can be synthesized through several methods. One common approach involves the epoxidation of cyclooctene using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. This reaction typically proceeds at room temperature and yields the desired epoxide with high selectivity.
Industrial Production Methods
On an industrial scale, this compound can be produced using similar epoxidation methods, but with optimized reaction conditions to ensure higher yields and purity. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the efficiency of the epoxidation process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclooctyloxirane undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: This reaction involves the attack of a nucleophile on the electrophilic carbon atoms of the oxirane ring, leading to ring opening and the formation of different products.
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide to the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common nucleophiles include water, alcohols, amines, and thiols. The reaction can be catalyzed by acids or bases, depending on the nucleophile used.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Ring Opening: The major products are diols, ethers, or amines, depending on the nucleophile.
Oxidation: The major products are diols or other oxygenated compounds.
Reduction: The major products are alcohols.
Aplicaciones Científicas De Investigación
2-Cyclooctyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclooctyloxirane primarily involves its highly strained oxirane ring, which makes it susceptible to nucleophilic attack. The ring strain provides the driving force for various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparación Con Compuestos Similares
2-Cyclooctyloxirane can be compared with other similar compounds such as:
2,3-Dimethyloxirane: This compound has a similar oxirane ring but with methyl substituents, making it less strained and less reactive.
1,2-Epoxydecane: This compound has a longer alkyl chain, which affects its reactivity and physical properties.
Cyclooctane: While not an epoxide, cyclooctane is a related compound with a similar ring structure but without the oxygen atom, making it less reactive.
This compound stands out due to its unique combination of ring strain and reactivity, making it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
90146-76-2 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2-cyclooctyloxirane |
InChI |
InChI=1S/C10H18O/c1-2-4-6-9(7-5-3-1)10-8-11-10/h9-10H,1-8H2 |
Clave InChI |
UTSRGBWFONXHAR-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)C2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



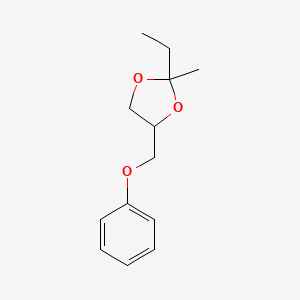
![ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate](/img/structure/B14373800.png)
![{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14373815.png)
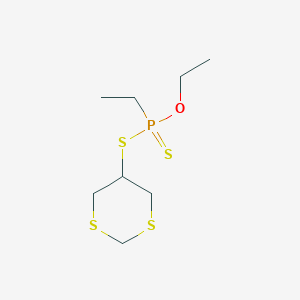
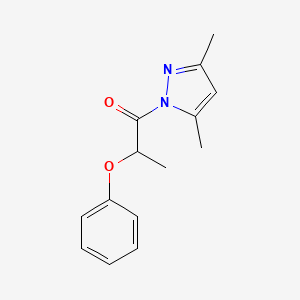

![1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene](/img/structure/B14373838.png)
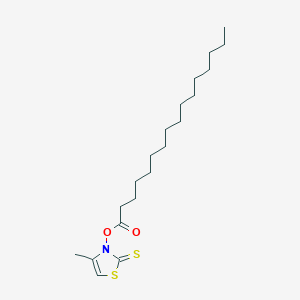

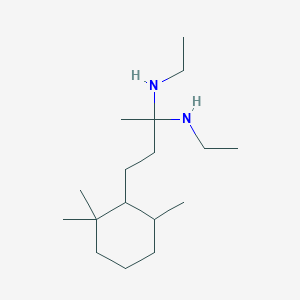
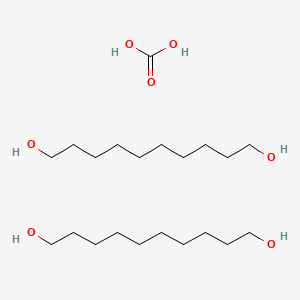
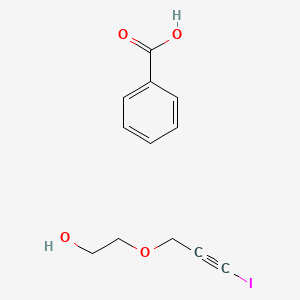
![Ethyl 2-[3-(1H-benzimidazol-2-yl)phenoxy]propanoate](/img/structure/B14373863.png)
